molecular formula C12H12N4O3 B14265958 1-(2-Azidobenzoyl)-L-proline CAS No. 166451-14-5

1-(2-Azidobenzoyl)-L-proline

Cat. No.: B14265958
CAS No.: 166451-14-5
M. Wt: 260.25 g/mol
InChI Key: AGKMTEPFYJXIAQ-JTQLQIEISA-N
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Description

1-(2-Azidobenzoyl)-L-proline is a chiral organic compound designed for research applications, combining the structural features of L-proline with a benzoyl azide group. This molecule integrates a rigid pyrrolidine ring from the L-proline scaffold with a reactive aryl azide moiety. The presence of the azide group makes this compound a highly valuable building block for the synthesis of more complex molecular architectures via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the reliable and efficient formation of 1,2,3-triazole linkages, which are stable heterocycles often used to connect molecular fragments in drug discovery and chemical biology. L-proline and its derivatives are recognized as efficient organocatalysts for various asymmetric syntheses, contributing to the formation of carbon-carbon bonds and the synthesis of biologically promising heterocycles under sustainable conditions . Furthermore, synthetic L-proline derivatives have demonstrated significant research potential in medicinal chemistry, exemplified by their investigation as inhibitors of amino acid transporters in parasites . As a multifunctional reagent, this compound can be utilized to create novel chemical entities, peptide mimetics, and probe molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

166451-14-5

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

(2S)-1-(2-azidobenzoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H12N4O3/c13-15-14-9-5-2-1-4-8(9)11(17)16-7-3-6-10(16)12(18)19/h1-2,4-5,10H,3,6-7H2,(H,18,19)/t10-/m0/s1

InChI Key

AGKMTEPFYJXIAQ-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2N=[N+]=[N-])C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2N=[N+]=[N-])C(=O)O

Origin of Product

United States

Synthetic Methodologies for 1 2 Azidobenzoyl L Proline and Its Direct Derivatives

Synthesis of the Core 1-(2-Azidobenzoyl)-L-proline Scaffold

The construction of the fundamental this compound structure is primarily achieved through the formation of an amide bond between 2-azidobenzoic acid and the secondary amine of L-proline or its derivatives. Key to this synthesis are the methods of coupling the two precursor molecules, the preparation of appropriate L-proline esters, and the use of an activated form of the azidobenzoic acid.

Coupling of 2-Azidobenzoic Acid with L-Proline Derivatives

The central reaction in forming the this compound scaffold is the amide coupling of 2-azidobenzoic acid with an L-proline derivative. Research has shown that this can be effectively carried out by first converting the 2-azidobenzoic acid into a more reactive species. For instance, treatment with oxalyl chloride is a common method to produce the corresponding acid chloride. researchgate.net This activated intermediate is then reacted with L-proline hydrochloride or its derivatives, such as L-proline methyl ester, in the presence of a base like triethylamine (B128534) (Et3N) to facilitate the coupling and yield the desired N-acylated proline derivative. researchgate.nethud.ac.uk

The synthesis of 2-azidobenzoic acid itself is often accomplished through a diazotization reaction of anthranilic acid (2-aminobenzoic acid). nih.gov This involves treating anthranilic acid with an aqueous solution of sodium nitrite (B80452) and hydrochloric acid at low temperatures, followed by the addition of sodium azide (B81097), which results in the precipitation of 2-azidobenzoic acid. nih.gov

Esterification Methods in Precursor Preparation

The use of L-proline esters, particularly the methyl or benzyl (B1604629) esters, is a common strategy in the synthesis of this compound. hud.ac.ukchemicalbook.comnih.gov Esterification of the carboxylic acid group of L-proline serves to protect it during the amide coupling reaction and can improve the solubility of the proline derivative in organic solvents.

Several methods for the esterification of L-proline have been reported. The Fischer-Speier esterification, which involves bubbling dry HCl gas through a suspension of L-proline in an alcohol like methanol (B129727) or ethanol, is a classic and effective method. sciencemadness.org Another approach involves the reaction of L-proline with an alcohol, such as benzyl alcohol, in the presence of thionyl chloride at low temperatures. chemicalbook.com This method has been shown to produce L-proline benzyl ester hydrochloride in high yield. chemicalbook.com The resulting L-proline ester hydrochlorides can then be directly used in the coupling reaction with 2-azidobenzoyl chloride. researchgate.net

Esterification MethodReagentsKey Features
Fischer-Speier EsterificationL-proline, Alcohol (e.g., Methanol, Ethanol), Dry HCl gasClassic method, good for preparing simple alkyl esters. sciencemadness.org
Thionyl Chloride MethodL-proline, Alcohol (e.g., Benzyl alcohol), Thionyl chlorideEffective for preparing benzyl esters in high yield. chemicalbook.com

Utilization of 2-Azidobenzoyl Chloride as a Key Reagent

The activation of 2-azidobenzoic acid to its acid chloride, 2-azidobenzoyl chloride, is a critical step that significantly enhances its reactivity towards the secondary amine of L-proline. This transformation is typically achieved by reacting 2-azidobenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. researchgate.nethud.ac.uk The resulting 2-azidobenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with L-proline derivatives. hud.ac.ukacs.org

The in-situ formation and use of 2-azidobenzoyl chloride is a common practice to avoid isolation of this potentially unstable reagent. The reaction is generally carried out in an inert solvent, and the subsequent addition of the L-proline derivative, often in the presence of a base to neutralize the generated HCl, leads to the formation of the desired this compound product. researchgate.netacs.org

Derivatization Pathways for Functionalization

Once the this compound scaffold is synthesized, further functionalization can be achieved through modifications at the carboxylic acid moiety or by leveraging the reactivity of the azidobenzoyl group.

Modification at the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers a versatile handle for further derivatization. Standard peptide coupling methods can be employed to form amide bonds with various amines, leading to a diverse range of derivatives. thermofisher.com This involves activating the carboxylic acid, for example with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), followed by the addition of an amine. thermofisher.com

The carboxylic acid can also be converted into other functional groups. For instance, reduction can yield the corresponding alcohol, (2-azidophenyl)(2-(hydroxymethyl)pyrrolidin-1-yl)methanone. Esterification with different alcohols can also be performed to introduce various ester groups. lmaleidykla.lt These modifications allow for the fine-tuning of the molecule's properties for specific applications.

ModificationReagents/MethodsResulting Functional Group
Amide FormationAmine, Coupling reagents (e.g., DCC, EDAC)Amide
ReductionReducing agents (e.g., LiAlH4, NaBH4)Alcohol
EsterificationAlcohol, Acid catalyst or coupling agentsEster

Substituent Effects on Azidobenzoyl Group Reactivity

The reactivity of the azido (B1232118) group in the 2-azidobenzoyl moiety is influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups generally increase the reactivity of aryl azides in reactions such as cycloadditions, while electron-donating groups can decrease it. researchgate.net For instance, a nitro group, being strongly electron-withdrawing, would be expected to enhance the reactivity of the azide. libretexts.org Conversely, a methyl group, which is electron-donating, may slightly decrease the azide's reactivity compared to an unsubstituted phenyl azide.

This substituent effect is a crucial consideration in the design of this compound derivatives for applications that involve the chemical transformation of the azide group, such as in "click" chemistry or photochemical reactions. researchgate.netbeilstein-journals.org The electronic properties of substituents can modulate the energy levels of the azide's molecular orbitals, thereby affecting its participation in various chemical reactions. libretexts.orglumenlearning.com

Substituent TypeEffect on Azide ReactivityExample Substituent
Electron-WithdrawingIncreases reactivityNitro (-NO2), Halogens (-F, -Cl) libretexts.org
Electron-DonatingDecreases reactivityMethyl (-CH3), Methoxy (-OCH3)

Stereoselective Synthesis of Analogues

The stereoselective synthesis of analogues of this compound is a critical area of research for creating novel compounds with specific three-dimensional arrangements. These synthetic strategies are primarily focused on introducing substituents onto the proline ring with high levels of stereocontrol, leading to a diverse range of structures. Methodologies such as cycloaddition reactions, Michael additions, and intramolecular cyclizations have proven effective in achieving high diastereoselectivity and enantioselectivity.

A significant approach to creating functionalized proline derivatives is through diastereoselective synthesis. One such method involves a copper(I)-catalyzed cascade reaction between CF3-substituted allenynes and tosylazide, which proceeds through a [3+2]-cycloaddition, ketenimine rearrangement, and an Alder-ene cyclization to yield highly functionalized proline frameworks with excellent diastereoselectivity. mdpi.comnih.gov

Another powerful strategy is the use of asymmetric 1,3-dipolar cycloaddition reactions. These reactions, involving azomethine ylides derived from N-alkylidene or N-arylidene imino esters and chiral oxazolidinones as dipolarophiles, can produce polyfunctionalized proline derivatives with a high degree of regio- and diastereoselectivity. uow.edu.au The stereochemical outcome is often dictated by the addition of the dipole to the less hindered face of the oxazolidinone ring. uow.edu.au Similarly, asymmetric Michael addition reactions of lithium enolates with chiral oxazolidinone acceptors have been shown to yield proline analogues with high levels of diastereoselectivity. uow.edu.au

For the synthesis of proline analogues with substituents at the C4 position, methods starting from (2S,4R)-4-hydroxyproline are common. ethz.ch A versatile route involves the hydroboration of a protected 4-methyleneproline, followed by a Suzuki cross-coupling reaction. ethz.ch This strategy allows for the introduction of a wide variety of arylmethyl groups at the C4 position. ethz.ch Although the hydroboration step may exhibit modest diastereoselectivity, the resulting diastereomeric products can often be separated chromatographically. ethz.ch

Intramolecular cyclization represents another key tactic for synthesizing bicyclic proline analogues. For instance, the reductive intramolecular cyclization of an α-(phenylthio)glycine derivative can generate a captodative radical that cyclizes to preferentially form the exo stereoisomer of a cis-fused 3-azabicyclo[3.3.0]octane-2-carboxylic acid derivative. csic.es A particularly relevant method for analogues of this compound is the reductive cyclisation of N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehydes. mdpi.com In this reaction, a Staudinger reaction of the azide forms an iminophosphorane, which then undergoes a spontaneous intramolecular aza-Wittig reaction with the adjacent aldehyde to create a new fused ring system, specifically a pyrrolo uow.edu.auCurrent time information in Bangalore, IN.benzodiazepine N10–C11 imine. mdpi.com

The stereoselective preparation of specific proline analogues, such as (4S)-1-methyl-4-propyl-L-proline, has been achieved from commercial (cis)-4-hydroxy-L-proline. mdpi.com The synthesis involves oxidation of the alcohol to a ketone, followed by a Wittig olefination to introduce the propyl group. mdpi.com

The table below summarizes various stereoselective methods applicable to the synthesis of proline analogues.

Reaction TypeReactantsCatalyst/ReagentProduct TypeStereoselectivityReference
Cascade ReactionCF₃-substituted allenynes and tosylazideCu(I)Highly functionalized proline derivativesHigh diastereoselectivity mdpi.comnih.gov
Asymmetric 1,3-Dipolar CycloadditionAzomethine ylides and chiral oxazolidinoneAgOAc / DBU or LiBr / DBUPolyfunctionalized proline derivativesHigh regio- and diastereoselectivity uow.edu.au
Asymmetric Michael AdditionLithium enolates and chiral oxazolidinoneLiBr / DBU / THF or ButOLi / THFPolyfunctionalized proline derivativesHigh diastereoselectivity uow.edu.au
Suzuki Cross-CouplingOrganoborane-proline derivative and aryl halidesPEPPSI catalyst4-(Arylmethyl)proline derivativesModest diastereoselectivity (separable products) ethz.ch
Intramolecular Reductive Cyclisation (Aza-Wittig)N-(2-Azidobenzoyl)pyrrolidine-2-carboxaldehydesStaudinger Reaction (e.g., PPh₃)Pyrrolo uow.edu.auCurrent time information in Bangalore, IN.benzodiazepine iminesNot specified mdpi.com
Wittig Olefination4-Oxoproline derivative and phosphonium (B103445) ylidePropyltriphenylphosphonium bromide / NaH4-Propylidene-proline derivativeNot specified mdpi.com

Advanced Reactivity and Transformation Mechanisms of 1 2 Azidobenzoyl L Proline

Click Chemistry Applications: Triazole Formation

The azide (B81097) group in 1-(2-azidobenzoyl)-L-proline is a key participant in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of diverse chemical compounds. wikipedia.org The most prominent of these is the formation of triazoles through cycloaddition reactions with alkynes. beilstein-journals.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the specific synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance. organic-chemistry.orgglenresearch.com The CuAAC reaction represents a significant improvement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The copper(I) catalyst dramatically accelerates the reaction, with rate enhancements of up to 10⁷ to 10⁸, and ensures the exclusive formation of the 1,4-disubstituted product. organic-chemistry.orgmdpi.com

The high regioselectivity of the CuAAC reaction is a direct result of the copper(I)-catalyzed mechanism. nih.gov Unlike the uncatalyzed thermal cycloaddition where the energy barriers for the formation of both 1,4- and 1,5-regioisomers are similar, the copper catalyst directs the reaction to selectively produce the 1,4-isomer. organic-chemistry.orgrsc.org Density Functional Theory (DFT) calculations have shown that the coordination of copper(I) to the alkyne alters the reaction mechanism from a one-step process to a stepwise mechanism. rsc.org This change in mechanism, driven by the nucleophilic character of the dinuclear Cu(I)-acetylide complex, favors the formation of the 1,4-regioisomer. rsc.org

The kinetics of the CuAAC reaction are significantly faster than the uncatalyzed version, allowing reactions to proceed at room temperature. mdpi.com The reaction rate can be influenced by several factors, including the electronic nature of the alkyne. mdpi.com Electron-deficient alkynes, such as ethynyl (B1212043) ketones and propiolates, tend to react more rapidly. mdpi.com The choice of solvent can also play a role, with rate accelerations observed in water. organic-chemistry.org

An enantioselective variant of the CuAAC has been developed for the kinetic resolution of chiral azides, enabling the synthesis of enantiomerically enriched triazoles. nih.gov This method has proven effective for producing α-N-chiral triazoles, which are valuable in medicinal chemistry. nih.gov

A variety of copper(I) sources can be used to catalyze the CuAAC reaction. The active Cu(I) species can be generated in situ from copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. organic-chemistry.org Alternatively, Cu(I) salts like copper(I) iodide (CuI) can be used directly. mdpi.com

The reaction conditions are generally mild and tolerant of a wide range of functional groups and solvents, including aqueous media. organic-chemistry.orgmdpi.com The use of ligands can further enhance the efficiency and stability of the copper(I) catalyst. L-proline has been shown to be a beneficial ligand, improving the catalytic activity of CuI in solvents like glycerol. mdpi.com Other ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives, are effective in stabilizing the Cu(I) catalyst, particularly in biological applications. glenresearch.comsci-hub.se

The following table summarizes various catalyst systems and reaction conditions employed in CuAAC reactions:

Catalyst SystemReducing Agent (for Cu(II))LigandSolventTemperatureReference(s)
CuSO₄·5H₂OSodium AscorbateNoneWater/t-BuOHRoom Temp organic-chemistry.org
CuINoneL-prolineGlycerolNot specified mdpi.com
CuINoneDIPEA/HOAcNot specifiedNot specified organic-chemistry.org
Cu(OAc)₂·H₂ONot applicablePMDTATHFNot specified beilstein-journals.org
CuINoneOleylamineGlycerolMicrowaves mdpi.com
Cu/Pd nanoparticlesNot applicableNoneGlycerolMicrowaves mdpi.com
CuClNoneNoneWaterRoom Temp (Ultrasound) mdpi.com
Cu(PPh₃)₃BrNot applicableNoneOrganic SolventsNot specified nih.gov
Regioselectivity and Reaction Kinetics

Metal-Free Azide-Alkyne Cycloadditions

While the CuAAC reaction is highly efficient, the use of a metal catalyst can be a drawback in certain applications, particularly in biological systems where copper toxicity is a concern. wikipedia.org This has led to the development of metal-free azide-alkyne cycloaddition methods.

One notable approach is the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgbeilstein-journals.org This reaction utilizes a strained cyclooctyne, which reacts with an azide in a concerted [3+2] cycloaddition without the need for a catalyst. wikipedia.org SPAAC is a powerful tool for bioconjugation due to its bioorthogonality and the absence of toxic metal ions. beilstein-journals.org

Another metal-free method involves the thermal Huisgen 1,3-dipolar cycloaddition. While this reaction typically requires high temperatures and can lead to mixtures of regioisomers, intramolecular versions of the reaction can proceed with high regioselectivity under milder conditions due to entropic advantages. mdpi.com In some cases, specific reaction conditions can also favor the formation of the 1,5-regioisomer in intermolecular reactions. For example, the reaction of aromatic azides with silylated alkynes in aqueous media has been shown to yield 1,5-disubstituted triazoles with high selectivity. nih.gov

Diversity and Stability of Triazole Products

The azide-alkyne cycloaddition reaction provides access to a wide diversity of 1,2,3-triazole products. The resulting triazole ring is a stable aromatic heterocycle that is resistant to hydrolysis, oxidation, and reduction. thieme-connect.com This stability, combined with its ability to act as a rigid linker and engage in hydrogen bonding and dipole-dipole interactions, makes the triazole moiety a valuable component in medicinal chemistry and materials science. thieme-connect.comresearchgate.net The triazole ring is often considered an amide bond bioisostere, offering improved stability against metabolic degradation. mdpi.com

The functional groups on the starting azide and alkyne can be varied extensively, allowing for the synthesis of a vast library of triazole-containing compounds. This modularity is a key feature of click chemistry and has been exploited to create complex molecular architectures, including bi- and bis-1,2,3-triazoles. beilstein-journals.org

Staudinger and Aza-Wittig Reactions

Beyond click chemistry, the azide group of this compound can undergo other important transformations, notably the Staudinger and aza-Wittig reactions. These reactions provide routes to amines and imines, respectively, and are valuable tools in synthetic organic chemistry.

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide or iminophosphorane intermediate. thermofisher.comorganic-chemistry.org This intermediate can then be hydrolyzed to produce a primary amine and the corresponding phosphine oxide. organic-chemistry.orgcommonorganicchemistry.com The reaction is known for its mild conditions and high yields. commonorganicchemistry.com

The aza-Wittig reaction is an extension of the Staudinger reaction where the intermediate iminophosphorane is trapped by an electrophile, most commonly a carbonyl group, to form an imine. wikipedia.org This reaction is particularly useful for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization. wikipedia.orgru.nl For instance, N-(2-azidobenzoyl)-L-proline derivatives can undergo an intramolecular aza-Wittig reaction to form fused heterocyclic systems. ru.nl The reaction mechanism is analogous to the standard Wittig reaction. wikipedia.org

Tandem Staudinger/aza-Wittig sequences have been developed to construct complex heterocyclic scaffolds in a single pot. scispace.com These reactions often involve the in situ generation of the iminophosphorane, which then undergoes an intramolecular cyclization. The choice of reaction conditions and the nature of the substituents can influence the outcome of the reaction, sometimes leading to the formation of different ring systems. scispace.com

Formation of Iminophosphoranes

The reaction of an organic azide with a phosphine, known as the Staudinger reaction, is a well-established method for the formation of an iminophosphorane (also known as a phosphazene or aza-ylide). wikipedia.orgresearchgate.net In the context of this compound, the azido (B1232118) group (-N₃) readily reacts with a phosphine, typically triphenylphosphine (PPh₃) or tributylphosphine (B147548) (PBu₃), to yield the corresponding iminophosphorane. wikipedia.org

The formation of the iminophosphorane from this compound is a critical step that sets the stage for subsequent intramolecular cyclization reactions. The resulting iminophosphorane is a highly reactive intermediate, poised to react with an electrophilic center within the same molecule.

Intramolecular Aza-Wittig Cyclization for Heterocycle Formation

The iminophosphorane derived from this compound is a key intermediate in the intramolecular aza-Wittig reaction, a powerful tool for the synthesis of nitrogen-containing heterocycles. umich.eduehu.esscispace.com This reaction involves the intramolecular reaction of the iminophosphorane with a carbonyl group, such as an ester or an amide, present in the proline moiety. ehu.esscispace.com

Specifically, when the carbonyl group is an ester, the intramolecular aza-Wittig reaction leads to the formation of an imine. For instance, the reaction of N-(2-azidobenzoyl)-L-proline methyl ester with a phosphine generates an iminophosphorane that subsequently cyclizes to form a pyrrolo[2,1-c] nih.govnih.govbenzodiazepine-5,11-dione. scispace.comru.nl The reaction proceeds through a four-membered oxazaphosphetane intermediate, which then collapses to form the cyclic imine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org

The efficiency and outcome of the intramolecular aza-Wittig cyclization can be influenced by several factors, including the nature of the phosphine reagent and the reaction conditions. scispace.com This methodology has been successfully applied to the synthesis of various heterocyclic systems, demonstrating its versatility in constructing complex molecular architectures. umich.eduehu.es

Intramolecular Azide-Alkene Cycloadditions for Fused Ring Systems

Beyond the Staudinger/aza-Wittig pathway, this compound and its derivatives can undergo intramolecular [3+2] cycloaddition reactions between the azide functionality and an alkene. nih.gov This type of reaction, a variation of the Huisgen 1,3-dipolar cycloaddition, provides a direct route to fused heterocyclic ring systems. rsc.org

Synthesis of Pyrrolonih.govresearchgate.netbenzodiazepine (PBD) Frameworks

A significant application of the intramolecular azide-alkene cycloaddition is the synthesis of pyrrolo[2,1-c] nih.govnih.govbenzodiazepine (PBD) frameworks. nih.govnih.gov PBDs are a class of compounds known for their biological activity. nih.govmdpi.com The synthesis involves coupling 2-azidobenzoic acid with a proline derivative containing an alkene functionality. nih.gov The subsequent intramolecular cycloaddition of the azide onto the alkene leads to the formation of the tricyclic PBD core. nih.gov This approach has been utilized in the preparation of the antibiotic DC-81. nih.gov

Formation of Triazoline, Imine, and Aziridine Intermediates/Products

The intramolecular azide-alkene cycloaddition initially forms an unstable triazoline intermediate. nih.gov This triazoline can then follow different reaction pathways depending on the specific substrate and reaction conditions. It can lose a molecule of nitrogen (N₂) to form either an imine or an aziridine. nih.gov The formation of these products represents a key diversification point in the synthesis of complex heterocyclic structures from this compound derivatives. nih.gov

Control of Regio- and Stereoselectivity

As with many cycloaddition reactions, controlling regioselectivity and stereoselectivity is crucial for the synthesis of a specific desired product.

Regioselectivity refers to the orientation of the dipole (the azide) and the dipolarophile (the alkene) during the cycloaddition. khanacademy.org In the context of this compound derivatives, the substitution pattern on the alkene can influence which of the two possible regioisomers is formed. youtube.com

Stereoselectivity pertains to the formation of one stereoisomer in preference to another. khanacademy.org The inherent chirality of the L-proline backbone in this compound can exert significant stereocontrol over the cycloaddition, leading to the preferential formation of a specific diastereomer. nih.gov The stereochemistry of the proline ring can direct the approach of the azide to one face of the alkene, thereby determining the stereochemistry of the newly formed chiral centers in the product. nih.gov

Strategic Applications in Chemical Biology and Advanced Molecular Design

Contribution to Scaffold Engineering for Bioactive Molecules

The engineering of molecular scaffolds is a foundational strategy in medicinal chemistry and chemical biology, aimed at creating core structures that can be systematically modified to develop a range of bioactive molecules. nih.govmdpi.com Scaffolds provide a three-dimensional framework upon which functional groups and side chains can be appended, influencing the molecule's interaction with biological targets. researchgate.netnih.gov The compound 1-(2-Azidobenzoyl)-L-proline serves as a crucial building block in this field, providing a versatile starting point for the synthesis of complex heterocyclic systems with significant therapeutic potential. Its unique structure, combining a reactive azide (B81097) group with the conformationally constrained proline ring, allows for the construction of privileged structures like the pyrrolobenzodiazepines.

Pyrrolo[2,1-c]nih.govhud.ac.ukbenzodiazepine (PBD) Analogue Generation

This compound is a key intermediate in the synthesis of pyrrolo[2,1-c] nih.govhud.ac.ukbenzodiazepine (PBD) analogues. PBDs are a class of sequence-selective DNA-interactive agents, originally isolated from Streptomyces species, that have garnered significant attention as potent antitumor antibiotics. nih.govmdpi.comnih.gov The PBD tricycle possesses a right-handed twist that allows it to fit snugly within the minor groove of the DNA double helix, a crucial feature for its biological activity. researchgate.net

The primary synthetic route leveraging this compound involves an azido-reductive cyclization strategy. researchgate.net In this process, the azide group on the benzoyl moiety is reduced, typically using reagents like FeCl3-NaI or by catalytic hydrogenation, to form a reactive nitrene intermediate or an amine, which then undergoes intramolecular cyclization with a suitable functional group on the proline ring (often a pre-installed aldehyde or its equivalent) to form the seven-membered diazepine (B8756704) ring. nih.govresearchgate.net This method is highly effective for creating the core PBD scaffold.

The versatility of this approach allows for the generation of a diverse library of PBD analogues. By modifying the aromatic A-ring or the pyrrolidine (B122466) C-ring of the proline precursor, chemists can synthesize novel PBDs with altered DNA-binding affinity, sequence selectivity, and pharmacological profiles. nih.govnih.gov For instance, functionalized building blocks derived from this compound have been used to prepare novel PBD conjugates linked to other moieties, such as cyclic amines, to enhance cytotoxic activity. nih.gov This strategy of analogue generation is central to the development of PBD-based therapeutics with improved potency and selectivity. nih.gov

Table 1: Examples of PBD Analogues and Related Structures Synthesized from Azido (B1232118) Precursors

Compound Class Synthetic Strategy Key Feature Biological Relevance
Pyrrolo[2,1-c] nih.govhud.ac.ukbenzodiazepines (PBDs) Reductive cyclization of an N-(2-azidobenzoyl)pyrrolidine derivative. nih.govresearchgate.net Core tricyclic scaffold that binds to the DNA minor groove. researchgate.net Potent antitumor agents. nih.gov
PBD-C8 Cyclic Amine Conjugates Synthesis from a common functionalized PBD building block. nih.gov Introduction of a cyclic amine at the C8-position. Enhanced cytotoxicity and DNA-binding affinity. nih.gov
Nicotinamido-PBD Hybrids Azido reductive cyclization followed by linkage to nicotinamide (B372718) moieties. researchgate.net Hybrid molecules combining the PBD scaffold with other pharmacophores. Good DNA binding affinity. researchgate.net

Integration into Cyclic Peptides and Other Macrocycles

The unique structural features of this compound make it a valuable component for integration into cyclic peptides and other macrocyclic structures. Macrocyclization is a widely used strategy in drug discovery to create conformationally constrained molecules with improved metabolic stability, receptor affinity, and cell permeability compared to their linear counterparts. nih.govnih.gov

Furthermore, the 2-azido group on the benzoyl moiety provides a chemical handle for modern macrocyclization techniques. The azide can participate in highly efficient and orthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net By incorporating an alkyne-bearing amino acid or other building block elsewhere in a linear precursor, an intramolecular CuAAC reaction can be employed to form a stable triazole-linked macrocycle. researchgate.net This approach allows for the creation of complex macrocyclic architectures that embed the proline-containing benzamide (B126) unit within a larger ring system, a strategy used to develop novel therapeutics targeting challenging biological targets like protein-protein interactions. nih.govresearchgate.net

Potential in Drug Discovery and Lead Compound Generation

This compound is a significant starting material for the generation of lead compounds in drug discovery. biomedres.us A lead compound is a chemical entity that has shown promising biological activity and serves as the starting point for optimization into a clinical drug candidate. ub-cedd.org The PBD scaffold, readily accessible from this proline derivative, is considered a "privileged structure" because it can bind to multiple biological targets with high affinity, particularly DNA. nih.govmdpi.com

The generation of PBD analogues and conjugates is a key strategy in lead discovery and optimization. nih.gove-bookshelf.de By synthesizing a library of related compounds from the this compound precursor, researchers can systematically explore the structure-activity relationship (SAR). Modifications can be made to enhance potency, improve selectivity for specific DNA sequences, and reduce off-target effects. nih.govresearchgate.net For example, linking two PBD units together to form PBD dimers has been shown to create highly efficient DNA cross-linking agents with significantly increased potency. nih.gov

The replacement of the proline residue in bioactive peptides with mimics derived from structures like this compound is another avenue for lead generation. researchgate.net This can lead to peptidomimetics with improved pharmacological profiles. researchgate.net The ability to use this compound to build complex scaffolds, such as PBDs and macrocycles, positions it as a valuable tool for generating novel chemical entities with therapeutic potential against a range of diseases, most notably cancer. nih.govresearchgate.netresearchgate.net

Table 2: Therapeutic Potential and Drug Discovery Applications

Application Area Molecular Strategy Desired Outcome Reference
Anticancer Agents Generation of PBD monomers, dimers, and conjugates. nih.govresearchgate.net DNA alkylation and cross-linking, leading to cytotoxicity in tumor cells. nih.gov
Lead Compound Generation Synthesis of PBD analogue libraries for SAR studies. nih.gove-bookshelf.de Identification of candidates with improved potency and selectivity. biomedres.us
Privileged Scaffolds Use of the PBD core for targeting various biological systems. nih.gov Development of drugs for diverse therapeutic areas beyond cancer. mdpi.com

Mechanistic Investigations of 1 2 Azidobenzoyl L Proline in Biological Contexts

Interaction with Enzymes and Biological Pathways

The unique structure of 1-(2-Azidobenzoyl)-L-proline positions it as an ideal probe for studying the roles of proline-dependent proteins in various biological processes. Its interactions are predicated on the ability of the L-proline scaffold to be recognized by specific enzymes and transporters, followed by the light-induced covalent capture facilitated by the azidobenzoyl group.

The human proteome contains numerous enzymes that specifically recognize or modify proline residues. These represent primary potential targets for this compound. In a typical experiment, the compound would first act as a competitive ligand, binding reversibly to the enzyme's active site. Subsequent UV irradiation would then lead to irreversible inactivation and covalent labeling of the enzyme. pnas.org

Key enzyme families that are potential targets include:

Prolyl Oligopeptidase (POP): A serine endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues. acs.org It is implicated in neurodegenerative diseases and its activity is regulated by the conformation of its substrates. nih.govuantwerpen.be Probes based on proline are used to study its activity and interactions. acs.orgnih.gov

Proline Dehydrogenase (PRODH): A mitochondrial flavoenzyme that catalyzes the first step of proline catabolism, oxidizing proline to Δ1-pyrroline-5-carboxylate (P5C). nih.gov Its role in cancer cell metabolism makes it a significant therapeutic target, and light-dependent inactivators based on proline analogs have been developed. nih.govresearchgate.net

Peptidyl-prolyl cis-trans Isomerases (PPIases): These enzymes, including cyclophilins and FKBPs, catalyze the slow rotation of the peptide bond preceding a proline residue, a rate-limiting step in the folding of many proteins. researchgate.net The cis-trans isomerization of the N-acyl bond in this compound makes it a potential tool for studying these enzymes.

Prolyl Hydroxylases: These enzymes are critical in the post-translational modification of collagen and the regulation of the hypoxia-inducible factor (HIF) signaling pathway. oncotarget.com Photoaffinity labeling has been used to study the peptide binding sites of these enzymes. acs.org

Proline Transporters: Specific membrane proteins are responsible for the uptake of proline into cells. The substrate specificity of these transporters could determine the cellular delivery of this compound. nih.gov The bulky N-acyl group would likely influence recognition and transport efficiency.

Enzyme ClassFunctionRelevance to Probe InteractionReference
Prolyl Oligopeptidase (POP)Cleaves peptides C-terminal to prolinePotential target for competitive binding and photo-inactivation to map substrate binding site. acs.orgnih.gov
Proline Dehydrogenase (PRODH)Catalyzes the first step of proline catabolismTarget for photo-inactivation to study metabolic reprogramming in cancer. nih.gov
Peptidyl-prolyl Isomerases (PPIases)Catalyze cis-trans isomerization of prolyl peptide bondsProbe could be used to trap and identify PPIase substrates or regulators. researchgate.net
Prolyl HydroxylasesHydroxylate proline residues (e.g., in collagen, HIF-1α)Photo-labeling can identify substrate interaction domains. oncotarget.comacs.org

Proline's unique cyclic structure imposes significant constraints on the polypeptide backbone, often inducing "kinks" or turns and disrupting secondary structures like α-helices. nih.gov A crucial aspect of proline's influence is the cis-trans isomerization of the preceding peptide bond, which can act as a "molecular switch" to control protein function. nih.govmicrobialcell.com

The incorporation of a bulky N-acyl group, such as 2-azidobenzoyl, onto the proline nitrogen is expected to have a profound effect on local protein conformation.

Steric Hindrance: The large aromatic group would sterically clash with neighboring residues, likely destabilizing native protein folds if it were to be incorporated into a peptide sequence.

Isomerization Equilibrium: The N-acyl group directly influences the energy balance between the cis and trans conformations of the amide bond. nih.gov The bulky nature of the 2-azidobenzoyl group could favor one isomer over the other, potentially locking a target protein in a specific conformational state. rsc.org

Photo-Cross-linking Application: The primary utility of this compound in this context is not as an incorporated residue, but as a probe to study proline-recognition domains (e.g., SH3, WW domains). By binding to such a domain and then being activated by light, the probe can covalently map the contact points of the interaction, providing a snapshot of a transient or conformation-dependent binding event.

Proline metabolism is deeply integrated with major cellular signaling networks. The proline cycle—the interconversion of proline and P5C by PRODH and PYCR enzymes—is a key regulator of cellular redox balance (NADP+/NADPH) and ATP production. researchgate.net This cycle can generate reactive oxygen species (ROS) as signaling molecules, influencing pathways that control apoptosis, cell survival, and stress responses. researchgate.netnih.gov

This compound can be used as a chemical probe to dissect these pathways. If taken up by cells, potentially via proline transporters, nih.gov it could be used to identify the specific proteins that initiate proline-dependent signaling. For example, by photo-labeling proteins in response to a specific stimulus, it may be possible to identify novel proline-binding proteins that act as sensors for metabolic stress or regulators of the proline cycle itself.

Influence on Protein Conformation and Stability

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The effectiveness of a chemical probe like this compound depends on a delicate balance between target affinity, selectivity, and photo-reactive efficiency. Structure-activity relationship (SAR) studies, which involve systematically modifying the probe's structure and evaluating the impact on its function, are critical for optimizing such tools. nih.gov

Modifications to either the proline ring or the azidobenzoyl group can significantly alter the probe's biological recognition.

Substituents on the Proline Ring: Adding substituents to the proline ring can fine-tune its conformational preferences and interactions. For example, fluorination at the 4-position is known to strongly influence the ring's pucker (endo vs. exo) and the cis/trans amide bond equilibrium, which in turn affects protein stability and binding affinity. nih.govrsc.org Methyl groups can introduce steric bulk that may either enhance or disrupt binding depending on the topology of the target's active site. rsc.org

Modifications to the Azidobenzoyl Group: The position of the azide (B81097) is crucial. While the target compound has a 2-azido (ortho) group, many photoaffinity probes use a 4-azido (para) substitution. pnas.orgnih.gov This change can alter the geometry of binding and the reach of the reactive nitrene. Adding other substituents (e.g., hydroxyl, nitro groups) to the phenyl ring can modify the electronics of the azide, potentially changing the wavelength of light required for activation or the reactivity of the resulting nitrene. acs.orgacs.org

Proline ModificationObserved Effect on Conformation/FunctionPotential Impact on ProbeReference
4(R)-FluoroStabilizes C4-exo pucker, favors trans amide bondMay increase affinity for targets preferring trans-proline conformation. nih.gov
4(S)-FluoroStabilizes C4-endo pucker, favors cis amide bondMay increase affinity for targets preferring cis-proline conformation. nih.gov
3,3-DimethylRestricts ψ dihedral angle, slows cis-to-trans isomerizationCould increase probe's residence time at the binding site. acs.org
5-Alkyl/Aryl (δ-position)Steric hindrance that can stabilize the cis amide bondCould be used to specifically target enzymes that bind cis-prolyl bonds. rsc.org

The biological activity of this compound as a probe is inextricably linked to its three-dimensional shape. The key conformational variables are the puckering of the five-membered proline ring and the rotational geometry (cis vs. trans) of the N-acylprolyl bond. nih.govnih.gov

The trans conformation is generally more stable, but the bulky 2-azidobenzoyl substituent may alter this equilibrium. The ability of the probe to adopt a "bioactive conformation"—the specific shape that fits into the target's binding pocket—is a prerequisite for effective labeling. Computational modeling and spectroscopic techniques like NMR can be used to study the conformational landscape of the probe in solution.

The correlation is direct: if the lowest-energy conformation of the probe does not match the shape of the binding site, the affinity will be low. The probe must be flexible enough to adopt the correct bioactive conformation upon binding, but rigid enough to provide selectivity. The ultimate success of a photoaffinity labeling experiment relies on the probe spending sufficient time in a productive, non-covalent binding orientation for the subsequent light-induced covalent reaction to occur at the desired site. pnas.org

Computational and Theoretical Approaches in 1 2 Azidobenzoyl L Proline Research

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movement of atoms and molecules over time. uni-miskolc.hu For 1-(2-Azidobenzoyl)-L-proline, MD simulations are crucial for exploring its vast conformational landscape, which is largely dictated by the unique structural properties of the L-proline ring and the nature of the amide bond.

The proline residue is distinct among amino acids because its side chain forms a five-membered pyrrolidine (B122466) ring with the backbone nitrogen. frontiersin.org This ring is not planar and can adopt two primary puckered conformations, known as Cγ-endo ("down") and Cγ-exo ("up"). Furthermore, the X-Pro amide bond (in this case, the azidobenzoyl-proline bond) has a relatively low energy barrier for rotation, leading to a significant population of both cis and trans isomers. frontiersin.orgfigshare.com A combination of NMR studies and MD simulations on N-acetyl-L-proline, a similar compound, has shown that both endo and exo conformers can be populated at room temperature, with the exact distribution influenced by the solvent and the specific N-acyl group. figshare.com

MD simulations of this compound would involve:

Force Field Application: Using a suitable force field like AMBER or GROMOS to define the potential energy of the system. uni-miskolc.hufigshare.com

Solvation: Placing the molecule in a simulated box of solvent (e.g., water) to mimic physiological conditions.

Simulation Run: Solving Newton's equations of motion for all atoms over a trajectory, typically nanoseconds to microseconds, to observe conformational changes. uni-miskolc.hu

The analysis of these simulations reveals the preferred conformations, the energy barriers between them, and the dynamics of isomerization. The bulky 2-azidobenzoyl group likely influences the cis/trans equilibrium and may favor a specific ring pucker due to steric and electronic effects.

Interactive Table: Key Conformational States of this compound This table summarizes the primary conformational variables for the molecule, which are the main focus of MD simulations.

Conformational Feature Description Influencing Factors Predicted Dominant State (Hypothetical)
Amide Bond Isomerism Rotation around the C-N bond of the benzoyl-proline linkage, resulting in cis or trans isomers. frontiersin.org Steric hindrance from the 2-azidobenzoyl group, solvent polarity. Trans isomer is generally more stable, but the cis population can be significant for proline. figshare.com

| Pyrrolidine Ring Pucker | The five-membered proline ring puckers into Cγ-endo or Cγ-exo conformations. figshare.com | N-acyl substituent, intramolecular hydrogen bonding. | Dependent on the cis/trans state of the amide bond and solvent interactions. |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure and predicting the chemical reactivity of a molecule. nih.govresearchgate.net For this compound, these calculations can pinpoint the most likely sites for chemical reactions and predict the thermodynamics and kinetics of potential transformations.

Key applications of DFT for this compound include:

Analysis of the Azide (B81097) Group: The 2-azido group is a high-energy functional group. DFT calculations can model its thermal or photochemical decomposition into a highly reactive nitrene intermediate, a common reaction for azides used in photoaffinity labeling.

Amide Bond Stability: The stability of the amide bond to hydrolysis can be assessed by calculating the energy barriers for nucleophilic attack at the carbonyl carbon.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the charge distribution across the molecule. researchgate.net Regions of negative potential (typically red) indicate nucleophilic sites, prone to electrophilic attack, while positive regions (blue) indicate electrophilic sites, prone to nucleophilic attack. researchgate.net For this compound, the oxygen of the carbonyl and the nitrogen atoms of the azide would be regions of negative potential, while the carbonyl carbon would be a site of positive potential.

Interactive Table: Predicted Reactivity Descriptors from Quantum Calculations This table presents hypothetical data from DFT calculations, illustrating how these metrics are used to predict the molecule's chemical behavior.

Reactivity Descriptor Predicted Location/Value Chemical Implication
Molecular Electrostatic Potential (MEP) Negative potential on carbonyl oxygen and azide; Positive potential on carbonyl carbon. researchgate.net The carbonyl oxygen is a site for hydrogen bonding or protonation; the carbonyl carbon is susceptible to nucleophilic attack.
HOMO Energy High, with significant density on the azido (B1232118) and benzoyl rings. The aromatic system and azide are the most likely sites for oxidation or electrophilic substitution.
LUMO Energy Low, with significant density on the benzoyl ring and carbonyl carbon. The molecule can accept electrons, likely initiating reactions at the carbonyl group.

| HOMO-LUMO Gap | Moderate to small. researchgate.net | Indicates a relatively reactive molecule, consistent with the presence of the azide group. |

In Silico Docking and Ligand-Target Interaction Modeling

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. researchgate.netijmrhs.com This method is fundamental in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action. researchgate.net

For this compound, the docking process would involve:

Target Selection: Identifying a biologically relevant protein target. Given the proline component, suitable targets could include proline-recognizing domains (e.g., SH3 domains) or enzymes like prolyl oligopeptidases. frontiersin.org

Structure Preparation: Obtaining the 3D structures of both the ligand (this compound, optimized using methods from section 6.2) and the protein receptor (from a database like the Protein Data Bank). researchgate.net

Docking Simulation: Using software like AutoDock Vina, the ligand is repeatedly placed in the protein's binding site in various conformations. researchgate.net An algorithm then scores these poses based on calculated binding energy, which estimates the binding affinity. mdpi.com

Analysis of Results: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. ijmrhs.commdpi.com

The 2-azidobenzoyl group can also function as a photo-reactive cross-linking agent. After docking, the azide can be activated (e.g., by UV light) to form a covalent bond with nearby residues in the binding site, permanently linking the ligand to its target.

Interactive Table: Hypothetical Docking Results for this compound This table illustrates a sample output from a docking simulation against a hypothetical protein target (e.g., an SH3 domain).

Docking Parameter Result Interpretation
Binding Affinity (kcal/mol) -7.5 A strong, favorable binding interaction is predicted.
Key Hydrogen Bonds Proline carbonyl oxygen with a backbone NH of a Glycine residue; Benzoyl carbonyl with a Tyrosine side-chain OH. These specific hydrogen bonds are critical for anchoring the ligand in the binding pocket.
Key Hydrophobic Interactions Benzoyl ring with side chains of Leucine and Valine residues. mdpi.com Hydrophobic collapse stabilizes the aromatic portion of the ligand within a nonpolar pocket of the protein.

| Potential Cross-linking Residues | The azide group is positioned near a Phenylalanine residue. | Upon photoactivation, the resulting nitrene could potentially form a covalent bond with the nearby aromatic ring. |

Prediction of Spectroscopic Properties for Structural Characterization

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which is invaluable for verifying the identity and purity of a synthesized compound. rsc.org By comparing calculated spectra with experimental data, researchers can confirm that the correct molecule has been formed.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is used to predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR. rsc.org The accuracy of these predictions is often high enough to aid in the assignment of complex spectra. For this compound, calculations would predict the chemical shifts for the protons and carbons of the proline ring and the azidobenzoyl group.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net This generates a theoretical IR spectrum that can be compared to experimental data. Key vibrational modes for this molecule would include the characteristic azide stretch (around 2100 cm⁻¹), the amide carbonyl stretch (around 1650 cm⁻¹), and C-H stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net This is particularly useful for analyzing the electronic transitions of the aromatic azidobenzoyl chromophore.

Interactive Table: Hypothetical Predicted ¹³C NMR Chemical Shifts This table shows representative predicted chemical shifts for key carbon atoms in this compound, based on quantum chemical calculations.

Carbon Atom Functional Group Predicted Chemical Shift (δ, ppm) Rationale
C=O Amide Carbonyl ~172 Typical chemical shift for an amide carbonyl, influenced by the electronic nature of the benzoyl ring.
Proline α-carbon ~60 Standard value for a proline α-carbon, slightly shifted depending on cis/trans isomerism.
Proline δ-carbon ~48 Standard value for a proline δ-carbon, also sensitive to the ring pucker and isomer state.
C1' Benzoyl C-N ~130 Aromatic carbon attached to the azide group, deshielded by the electron-withdrawing nature of the azide.

Concluding Remarks and Future Research Perspectives

Current Achievements and Outstanding Challenges

The primary achievement associated with 1-(2-Azidobenzoyl)-L-proline lies in its established role as a pivotal intermediate in the synthesis of pyrrolo Current time information in Bangalore, IN.epa.govbenzodiazepines (PBDs). mdpi.comsemanticscholar.org PBDs are a class of sequence-selective DNA-interactive molecules that have garnered significant interest for their potential as antitumor agents, with some derivatives entering clinical trials. semanticscholar.orgacs.org In these syntheses, the 2-azidobenzoyl group functions as a practical precursor to an amine; a reductive cyclization of N-(2-azidobenzoyl)proline esters is a key step in forming the characteristic diazepine (B8756704) ring of the PBD core. mdpi.comingentaconnect.com Furthermore, the azidobenzoyl moiety is a well-recognized photoactive group, making this compound and its analogues valuable as photoaffinity labeling (PAL) agents for identifying and characterizing protein-ligand interactions. nih.govwikipedia.orgnih.gov

Emerging Methodologies for Synthesis and Application

To overcome the challenges of traditional synthetic methods, researchers are developing more efficient and milder techniques. Microwave-assisted synthesis has emerged as a powerful tool for the one-pot reductive cyclization of N-(2-azidobenzoyl)proline esters to form PBDs, demonstrating enhanced yields and significantly reduced reaction times compared to conventional thermal methods. ingentaconnect.com Another advanced strategy involves the use of the Staudinger reaction or aza-Wittig-type reactions on the azido (B1232118) aldehyde precursor. mdpi.comru.nl This approach, which can be performed under catalytic conditions, allows for the formation of the PBD imine under mild conditions, offering a high degree of selectivity. mdpi.comru.nl

In terms of applications, the use of azidobenzoyl-containing molecules as photoaffinity labels is a rapidly advancing field. wikipedia.orgnih.gov Upon irradiation with UV light, the azide (B81097) group generates a highly reactive nitrene intermediate that can form a covalent bond with nearby molecules, making it an ideal tool for irreversibly capturing transient biological interactions. wikipedia.orgevotec.com An emerging application is the integration of photoaffinity labeling with sophisticated analytical techniques like data-independent acquisition mass spectrometry (DIA-MS). evotec.com This combination allows for the mapping of protein-ligand interactions across the entire proteome within a cellular context, providing a powerful platform for target discovery and validation in drug development. evotec.com

Untapped Potential in Novel Chemical Biology and Medicinal Chemistry Endeavors

The foundational structure of this compound provides a rich scaffold for future exploration in chemical biology and medicinal chemistry. Its potential is far from exhausted, with several avenues ripe for investigation.

In chemical biology, the molecule is an excellent starting point for the rational design of next-generation photoaffinity probes. nih.gov Modifications to the proline ring or the aromatic system could be used to create a diverse library of probes tailored to investigate specific protein families or to identify novel binding sites, including cryptic or allosteric pockets often considered "undruggable." evotec.com Such probes are invaluable for activity-based protein profiling (ABPP), a powerful strategy for functional proteomics and drug discovery. evotec.com

In medicinal chemistry, significant untapped potential lies in using this compound and its derivatives to synthesize novel heterocyclic systems beyond the established PBDs. mdpi.comacs.org The unique conformational constraints imposed by the L-proline backbone can be exploited to create peptidomimetics with specific three-dimensional structures designed to modulate protein-protein interactions. nih.govnih.gov There is considerable scope for creating new PBD conjugates and monomers featuring extended C8–O-linked pharmacophores, a strategy aimed at enhancing their anticancer profiles. mdpi.comsemanticscholar.org The generation of compound libraries based on this versatile precursor for screening against a wide array of therapeutic targets continues to be a promising endeavor for the discovery of new bioactive molecules. enamine.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.